molecular formula C18H12ClN3 B3035150 2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 303149-96-4

2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B3035150
CAS RN: 303149-96-4
M. Wt: 305.8 g/mol
InChI Key: ARVUYNYLFVWSFD-SRZZPIQSSA-N
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Description

“2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the formula C18H12ClN3. It belongs to the class of organic compounds known as pyrroles . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular structure of “2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile” can be represented by the SMILES notation: N#CC1=C(N=CC2=CC=C(Cl)C=C2)NC=C1C=3C=CC=CC3 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound “2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile” has a molecular weight of 305.8 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity : The compound has been involved in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. These structures have been synthesized and characterized, showing potential biological activity (Sroor, 2019).
  • Formation of Iminopyrimidooxazine Derivatives : It's also used in the synthesis of novel iminopyrimidooxazine derivatives. These compounds were synthesized through a series of reactions and characterized by spectral methods (Shivraj et al., 2020).

Chemical Properties and Crystal Structure

  • Analysis of Chemical Structure : The compound plays a role in the study of various chemical structures and interactions. For instance, its derivatives have been analyzed for their crystal structures, providing insights into molecular configurations and interactions (Asiri et al., 2011).

Application in Material Science

  • Optical and Junction Characteristics : Derivatives of the compound have been studied for their optical and diode characteristics. This includes analyzing their structural and thermal properties, as well as their potential use in electronic devices (Zedan et al., 2020).

Biological and Pharmacological Research

  • Insecticidal and Acaricidal Activities : Some derivatives show significant biological activities, such as insecticidal and acaricidal properties. This opens avenues for their potential use in pest control (Liu et al., 2012).

Environmental Applications

  • Corrosion Inhibition : Certain derivatives are effective as corrosion inhibitors, particularly in industrial settings. Their adsorption and inhibition effects have been studied, indicating their potential for protecting metals against corrosion (Verma et al., 2015).

Future Directions

The future directions for research on “2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

2-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)11-21-18-16(10-20)17(12-22-18)14-4-2-1-3-5-14/h1-9,11-12,22H/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUYNYLFVWSFD-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)N=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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